(2S)-aminobutyryl-L-proline n-butylamide
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Overview
Description
(2S)-aminobutyryl-L-proline n-butylamide is a small molecular compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes an aminobutyryl group and a proline moiety linked to an n-butylamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-aminobutyryl-L-proline n-butylamide typically involves the coupling of (2S)-aminobutyric acid with L-proline, followed by the introduction of the n-butylamide group. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other building blocks under controlled conditions, ensuring high yield and purity. The final product is typically purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(2S)-aminobutyryl-L-proline n-butylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new amide derivatives with different functional groups.
Scientific Research Applications
(2S)-aminobutyryl-L-proline n-butylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex peptides and peptidomimetics.
Biology: Studied for its potential role in modulating enzyme activity and protein-protein interactions.
Medicine: Investigated for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of novel materials and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of (2S)-aminobutyryl-L-proline n-butylamide involves its interaction with specific molecular targets, such as enzymes and receptors. One of the primary targets is tripeptidyl-peptidase II (TPP2), an enzyme involved in protein degradation. The compound inhibits TPP2 by binding to its active site, preventing the enzyme from cleaving peptide bonds. This inhibition can lead to various downstream effects, including modulation of cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2S)-aminobutyryl-L-proline n-pentylamide: Similar structure with a pentylamide group instead of a butylamide group.
(2S)-aminobutyryl-L-proline n-hexylamide: Similar structure with a hexylamide group instead of a butylamide group.
Uniqueness
(2S)-aminobutyryl-L-proline n-butylamide is unique due to its specific combination of an aminobutyryl group and a proline moiety linked to an n-butylamide chain. This unique structure allows it to interact with specific molecular targets, such as TPP2, with high affinity and selectivity. The compound’s ability to modulate enzyme activity and protein-protein interactions makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C13H25N3O2 |
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Molecular Weight |
255.36 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-aminobutanoyl]-N-butylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H25N3O2/c1-3-5-8-15-12(17)11-7-6-9-16(11)13(18)10(14)4-2/h10-11H,3-9,14H2,1-2H3,(H,15,17)/t10-,11-/m0/s1 |
InChI Key |
ZUFOHXXZTMOECH-QWRGUYRKSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC)N |
Canonical SMILES |
CCCCNC(=O)C1CCCN1C(=O)C(CC)N |
Origin of Product |
United States |
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